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molecular formula C8H12O3 B1311367 2-(2-oxocyclohexyl)acetic Acid CAS No. 1438-96-6

2-(2-oxocyclohexyl)acetic Acid

Cat. No. B1311367
M. Wt: 156.18 g/mol
InChI Key: QRUYAODUCVMGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06433004B1

Procedure details

2-Oxocyclohexylacetic acid (31.2 g, 200 mmol) is dissolved in 125 ml of 0.2 N aqueous sodium hydroxide solution and, at room temperature, added dropwise to a solution of sodium borohydride (18.9 g, 500 mmol) in 150 ml of 0.2 N aqueous sodium hydroxide solution. The mixture is stirred for 20 h and then cooled to 0° C. and carefully acidified with 6 N HCl. The strongly acidic solution is then heated at 100° C. for 30 min and subsequently stirred overnight. The cold mixture is then extracted with MTBE, and the combined ether phases are washed with 5% strength sodium carbonate solution and sat. NaCl solution, dried over magnesium sulphate, filtered and concentrated. Purification is carried out by distillation (b.p.: 75° C./0.01 mm). Yield: 22.9 g (81.7%). MS (CI): m/e=141 [M+H+]
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:8][C:9]([OH:11])=[O:10].[BH4-].[Na+].Cl>[OH-].[Na+]>[O:11]1[CH:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]2[CH2:8][C:9]1=[O:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
O=C1C(CCCC1)CC(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
18.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The strongly acidic solution is then heated at 100° C. for 30 min and subsequently stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The cold mixture is then extracted with MTBE
WASH
Type
WASH
Details
the combined ether phases are washed with 5% strength sodium carbonate solution and sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
is carried out by distillation (b.p.: 75° C./0.01 mm)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
O1C(CC2C1CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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